molecular formula C25H22ClN3O2 B11414406 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one

Cat. No.: B11414406
M. Wt: 431.9 g/mol
InChI Key: PFWRVWTWTGVCIK-UHFFFAOYSA-N
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Description

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one is a complex organic compound that features a unique combination of benzodiazole, phenyl, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Chlorophenoxyethyl Group: This step involves the reaction of the benzodiazole intermediate with 4-chlorophenoxyethyl bromide under basic conditions.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with a suitable amine and a carbonyl source to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Biology: It is used in biological studies to understand its interaction with various biological targets and pathways.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: A plant growth regulator with a similar chlorophenoxy group.

    2-(4-chlorophenoxy)ethylamine: A compound with a similar chlorophenoxyethyl group.

    1-(4-chlorophenoxy)-2-propanone: A compound with a similar chlorophenoxy and carbonyl group.

Uniqueness

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one is unique due to its combination of benzodiazole, phenyl, and pyrrolidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H22ClN3O2

Molecular Weight

431.9 g/mol

IUPAC Name

4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C25H22ClN3O2/c26-19-10-12-21(13-11-19)31-15-14-28-23-9-5-4-8-22(23)27-25(28)18-16-24(30)29(17-18)20-6-2-1-3-7-20/h1-13,18H,14-17H2

InChI Key

PFWRVWTWTGVCIK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)Cl

Origin of Product

United States

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